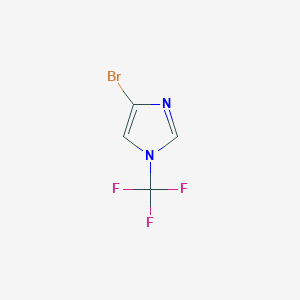

4-Bromo-1-(trifluoromethyl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

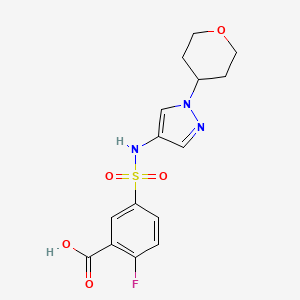

“4-Bromo-1-(trifluoromethyl)imidazole” is a heterocyclic compound that contains an imidazole ring . It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazoles can be synthesized through various methods. One of the main methods is the Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds . Other methods include the cyclization of amido-nitriles .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring with a bromine atom and a trifluoromethyl group attached to it . The imidazole ring is a five-membered heterocyclic ring that contains three carbon atoms and two nitrogen atoms .Aplicaciones Científicas De Investigación

CO2 Capture

4-Bromo-1-(trifluoromethyl)imidazole can be used in the synthesis of task-specific ionic liquids for CO2 capture. These ionic liquids, created through the reaction of imidazole derivatives with other compounds, can sequester CO2 reversibly as a carbamate salt. This process is efficient, comparable to commercial amine sequestering reagents, nonvolatile, and does not require water, highlighting the compound's potential in environmental applications (Bates et al., 2002).

Synthesis of Arylated Imidazoles

A general approach for synthesizing complex arylated imidazoles involves the regioselective and sequential arylation of all three C-H bonds in the imidazole core. This method uses catalytic methods for selective C5- and C2-arylation, employing aryl bromides and chlorides under practical conditions. Such advancements enable the production of various mono-, di-, and triarylimidazoles, demonstrating the compound's importance in pharmaceutical and material science applications (Joo, Touré, & Sames, 2010).

Fuel Cell Technology

In the field of energy, this compound-related imidazolium ionic liquids have been explored as outstanding electrolytes for fuel cells. These non-Bronsted acid–base room temperature imidazolium ionic liquids exhibit high cell efficiency, indicating their potential to enhance the sustainability and performance of fuel cell technologies (Souza et al., 2003).

Synthesis of Trisubstituted-1H-imidazoles

An eco-friendly synthesis protocol for 2,4,5-trisubstituted-1H-imidazoles utilizes Brønsted acidic ionic liquids as catalysts. This method features excellent yields, shorter reaction times, and a cleaner reaction profile, underscoring the role of this compound derivatives in creating environmentally benign synthetic pathways (Banothu et al., 2017).

Continuous Production of Pharmaceuticals

The continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids represents a process intensification approach. This method, relevant to the production of pharmaceuticals like daclatasvir, an NS5A inhibitor, showcases the utility of this compound in the pharmaceutical industry by enabling high-temperature/high-pressure reactions for the efficient production of key intermediates (Carneiro et al., 2015).

Safety and Hazards

Direcciones Futuras

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets. They are key components in many functional molecules used in a diverse range of applications . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets

Propiedades

IUPAC Name |

4-bromo-1-(trifluoromethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-1-10(2-9-3)4(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMOUDITDVWTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2253632-50-5 |

Source

|

| Record name | 4-bromo-1-(trifluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2710982.png)

![1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2710984.png)

![2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2710991.png)

![4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride](/img/structure/B2710992.png)

![2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B2710993.png)

![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2710998.png)

![4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2711001.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2711002.png)